4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate
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Overview
Description
4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate is a complex organic compound with a unique structure that includes a benzoate group, a piperidine ring, and a chlorinated benzo cyclohepta pyridine moiety
Preparation Methods
The synthesis of 4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the benzo cyclohepta pyridine core: This can be achieved through a Grignard reaction involving a chlorinated benzene derivative and a cycloheptanone derivative.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzo cyclohepta pyridine core.
Benzoate esterification: The final step involves esterification with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Chemical Reactions Analysis
4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to histamine receptors, thereby blocking the action of histamine and reducing allergic reactions . Additionally, it may interact with other cellular pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate can be compared with similar compounds such as:
Properties
Molecular Formula |
C26H23ClN2O2 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl] benzoate |
InChI |
InChI=1S/C26H23ClN2O2/c27-22-10-11-23-21(17-22)9-8-19-7-4-14-28-25(19)24(23)18-12-15-29(16-13-18)31-26(30)20-5-2-1-3-6-20/h1-7,10-11,14,17H,8-9,12-13,15-16H2 |
InChI Key |
AHWJZZPNLMYEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)OC(=O)C4=CC=CC=C4)C5=C1C=CC=N5 |
Origin of Product |
United States |
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